Guaiacol butyrate

Description

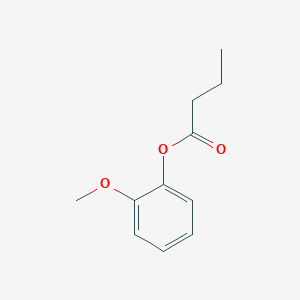

Guaiacol (2-methoxyphenol) is a phenolic compound derived from lignin degradation, widely recognized for its smoky, spicy aroma. It is a key aroma contributor in foods, beverages (e.g., wines, spirits), and industrial applications such as adhesives and bio-based polymers . Structurally, guaiacol consists of a benzene ring with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 1- and 2-positions, respectively. Its derivatives, such as esters and alkylated variants, modify its polarity, volatility, and sensory properties .

Properties

CAS No. |

4112-92-9 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2-methoxyphenyl) butanoate |

InChI |

InChI=1S/C11H14O3/c1-3-6-11(12)14-10-8-5-4-7-9(10)13-2/h4-5,7-8H,3,6H2,1-2H3 |

InChI Key |

ZPWOACJMDUYOJH-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=CC=CC=C1OC |

Canonical SMILES |

CCCC(=O)OC1=CC=CC=C1OC |

density |

1.064-1.074 |

Other CAS No. |

4112-92-9 |

physical_description |

Clear colourless to light yellow liquid; Fruity nutty aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties of Guaiacol:

- Molecular Formula : C₇H₈O₂

- Boiling Point : 205°C

- Aroma Threshold : ~1–5 ppb in wines

- Applications : Flavoring agent, precursor for epoxy resins, microbial substrate .

Comparison with Structurally Similar Compounds

Below, we compare guaiacol and its derivatives with analogous phenolic compounds and aliphatic esters.

Guaiacol vs. Alkylated Guaiacol Derivatives

Alkylation of guaiacol alters its polarity and sensory impact:

Guaiacol Esters vs. Aliphatic Esters

Guaiacol butyrate shares functional similarities with fruity aliphatic esters like ethyl butyrate:

- Sensory Interactions: Ethyl butyrate and guaiacol exhibit perceptual antagonism in mixtures; guaiacol’s smoky notes suppress ethyl butyrate’s fruity perception at high concentrations .

- Stability : Guaiacol derivatives (e.g., propyl guaiacol) are less volatile than aliphatic esters, making them suitable for high-temperature applications .

Functional and Industrial Comparisons

Aroma Contributions in Beverages

Chemical Reactivity

Q & A

Q. What are the established synthetic pathways for guaiacol butyrate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of guaiacol (2-methoxyphenol) with butyric acid derivatives, such as butyryl chloride or anhydride, under acidic or enzymatic catalysis. Key parameters include temperature (optimized between 60–80°C), solvent selection (e.g., dichloromethane for anhydrous conditions), and catalyst type (e.g., sulfuric acid or lipases for greener protocols) . Yield optimization requires monitoring by thin-layer chromatography (TLC) or HPLC, with purity validated via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Proton nuclear magnetic resonance (¹H NMR) is critical for confirming ester bond formation (δ 4.2–4.4 ppm for the methylene group adjacent to the ester oxygen). Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are preferred for quantifying trace impurities. Infrared spectroscopy (IR) can validate the presence of ester carbonyl stretches (~1740 cm⁻¹) . For reproducibility, ensure calibration with certified reference standards and adherence to ICH guidelines for analytical validation .

Q. How does this compound’s lipophilicity affect its bioavailability in pharmacological studies?

The ester’s logP value (predicted ~2.5–3.0) indicates moderate lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Methodologically, partition coefficient assays (e.g., octanol-water systems) and in vitro permeability models (e.g., Caco-2 cell monolayers) are used to predict absorption kinetics. Solubility can be improved via nanoemulsion formulations or solid dispersion techniques, validated through dissolution testing under biorelevant conditions .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in this compound’s anti-inflammatory assays?

In vivo models (e.g., rodent colitis) require strict control of diet, genetic background, and gut microbiota composition to isolate this compound’s effects from endogenous butyrate. Use pair-fed controls and randomized block designs. For in vitro studies (e.g., macrophage assays), pre-treat cells with TLR4 inhibitors to differentiate NF-κB pathway modulation from off-target interactions . Data should include dose-response curves and negative controls (e.g., guaiacol alone) to validate specificity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in IC₅₀ values or mechanism-of-action claims often arise from variations in compound purity (>95% required), cell line selection (e.g., RAW264.7 vs. primary macrophages), or assay endpoints (e.g., TNF-α vs. IL-6 suppression). Meta-analyses should standardize data using the "minimum information standards" for pharmacological experiments (e.g., MIAME guidelines) . Cross-validation with orthogonal assays (e.g., siRNA knockdowns) is critical to confirm target engagement .

Q. What computational approaches are effective for modeling this compound’s interactions with metabolic enzymes?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to cytochrome P450 isoforms (e.g., CYP3A4) or hydrolases. Use crystal structures from the Protein Data Bank (PDB) and validate with molecular dynamics simulations (100-ns trajectories) to assess stability of ligand-enzyme complexes. Experimental validation via enzyme inhibition assays (e.g., fluorometric CYP450 screening) is necessary to confirm in silico findings .

Q. How should researchers address batch-to-batch variability in this compound synthesis for preclinical trials?

Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) such as residual solvent levels (<500 ppm) and particle size distribution. Use design-of-experiments (DoE) software (e.g., MODDE) to optimize reaction parameters. Analytical comparability studies (e.g., DSC for polymorphic forms) ensure consistency. Document deviations in supplementary materials to support regulatory submissions .

Methodological Best Practices

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound toxicity studies?

Non-linear regression (e.g., four-parameter logistic model) is standard for LD₅₀/LC₅₀ calculations. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) with post hoc Dunn’s correction. Include power analyses during experimental design to justify sample sizes (α=0.05, β=0.2) . Public repositories like Figshare should host raw datasets to enable reanalysis .

Q. How can researchers ensure ethical compliance when testing this compound in animal models?

Follow ARRIVE 2.0 guidelines: report animal strain, age, sex, and housing conditions. Obtain approval from institutional ethics committees (IACUC or equivalent). Use humane endpoints (e.g., >20% weight loss) and minimize cohort sizes via sequential sampling designs. Include negative controls to avoid unnecessary replication .

Data Reporting Standards

Q. What metadata is essential for publishing this compound research in compliance with FAIR principles?

Include chemical identifiers (CAS 4112-92-9, InChIKey), synthetic protocols (step-by-step with yields), and spectral data (NMR/HRMS in Supporting Information). Adhere to FAIRsharing.org standards for dataset deposition (e.g., PubChem for bioactivity data). Use controlled vocabularies (e.g., ChEBI ontology) to enhance interoperability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.